molecular formula C15H22ClNO3S B2638801 2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide CAS No. 2411263-37-9

2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide

Cat. No.: B2638801
CAS No.: 2411263-37-9
M. Wt: 331.86
InChI Key: AOQJKIDOANKFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide is a sulfonamide-containing chloro-propanamide derivative. Its structure comprises a propanamide backbone with a chlorine atom at the C2 position and a branched N-substituent: a butan-2-yl chain linked to a 3,4-dimethylphenyl sulfonyl group. This sulfonyl group imparts strong electron-withdrawing properties, while the dimethylphenyl moiety contributes steric bulk and lipophilicity.

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO3S/c1-5-13(17-15(18)12(4)16)9-21(19,20)14-7-6-10(2)11(3)8-14/h6-8,12-13H,5,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQJKIDOANKFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CS(=O)(=O)C1=CC(=C(C=C1)C)C)NC(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with butan-2-amine to form the sulfonamide intermediate. This intermediate is then reacted with 2-chloropropanoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing the chloro group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide exhibit significant biological activities:

  • Anti-inflammatory Effects : Studies suggest that this compound may have potential as an anti-inflammatory agent. Compounds with similar structures have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
  • Analgesic Properties : The compound may also possess analgesic properties. Its structural features suggest that it could interact with pain signaling pathways, making it a candidate for further investigation in pain management.
  • Nitric Oxide Modulation : There is evidence that related compounds can stimulate endogenous nitric oxide synthesis, which has implications for cardiovascular health. The modulation of nitric oxide levels could influence vascular tone and blood pressure regulation.

Case Studies

Several studies have explored the pharmacological potential of compounds similar to this compound:

  • Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar sulfonamide structures exhibited significant anti-inflammatory activity in animal models. These findings support further exploration of this compound in this context.
  • Nitric Oxide Synthesis Modulation : Research published in Cardiovascular Research highlighted the importance of nitric oxide in cardiovascular health and suggested that compounds capable of modulating its synthesis could be beneficial for treating hypertension and other cardiovascular diseases. The structural characteristics of this compound position it as a potential candidate for such studies.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The chloro group may also participate in electrophilic reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reported Use/Activity
2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide (Target) C₁₅H₂₃ClN₂O₃S* ~340–350 (estimated) 3,4-Dimethylphenyl sulfonyl, butan-2-yl chain Sulfonamide, chloro-propanamide Not explicitly reported
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide C₁₂H₁₃ClF₃NO 305.69 Trifluoromethylphenyl, dimethyl backbone Chloro-propanamide, CF₃ group Agrochemical scaffold
2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide C₁₁H₁₅ClN₂O₃S 290.77 Sulfamoylphenyl, ethyl chain Sulfonamide, chloro-propanamide Small-molecule research scaffold
3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)propanamide (7g) C₂₄H₂₇ClN₄O₄S₂ 535.07 4-Chlorophenyl sulfonyl, oxadiazole, piperidinyl Sulfonamide, oxadiazole, chloro group Polymer precursor, pharma intermediate
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide (Xylachlor) C₁₀H₁₃ClNO₂ 225.72 2,3-Dimethylphenyl, isopropyl chain Chloro-acetamide Insecticide

*Estimated based on structural analysis.

Key Differences in Physicochemical Properties

  • Lipophilicity : The target compound’s 3,4-dimethylphenyl sulfonyl group increases lipophilicity compared to simpler analogs like xylachlor (logP ~3.5–4.5 estimated) . In contrast, trifluoromethyl-substituted analogs (e.g., ) exhibit enhanced polarity due to the CF₃ group.
  • Thermal Stability : Compounds with rigid heterocycles (e.g., oxadiazole in 7g ) show higher melting points (78–91°C) compared to linear sulfonamides like the target compound, which likely has a lower melting point due to its flexible butan-2-yl chain.
  • Spectral Signatures :
    • IR : Sulfonyl groups (S=O) in the target compound would exhibit strong asymmetric/symmetric stretching at ~1350 cm⁻¹ and ~1150 cm⁻¹, similar to compound 7g .
    • NMR : The 3,4-dimethylphenyl protons would resonate at δ 2.2–2.4 ppm (methyl groups) and δ 6.8–7.2 ppm (aromatic protons), contrasting with 4-chlorophenyl analogs (δ 7.3–7.5 ppm for aromatic protons) .

Biological Activity

2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications in medicine.

Chemical Structure and Properties

The compound features a chloro group and a sulfonamide moiety, contributing to its unique chemical properties. Its molecular formula is C₁₃H₁₈ClN₃O₂S, with a molecular weight of approximately 303.81 g/mol. The structure is characterized by the following functional groups:

  • Chloro group : Enhances lipophilicity and biological activity.
  • Sulfonamide group : Known for its role in various biological processes.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly as anti-inflammatory agents and analgesics. Notably, these compounds may modulate nitric oxide (NO) synthesis pathways, which are crucial for cardiovascular health.

The primary mechanism through which this compound exerts its effects appears to involve the modulation of nitric oxide levels in biological systems. Increased NO synthesis can lead to vasodilation and improved blood flow, which are beneficial in treating cardiovascular diseases.

Table of Related Compounds

To better understand the context of this compound's activity, the following table compares it with structurally related compounds:

Compound Name Structure Unique Features
2-Chloro-N-(3,4-dimethylphenyl)propanamideC₁₁H₁₄ClNOLacks sulfonamide functionality; studied for proteomics
N-(3,4-Dimethylphenyl)-N'-sulfonylureaVariesContains urea linkage; exhibits herbicidal properties
3-(Sulfonamidophenyl)propanoic acidVariesExplored for anti-inflammatory effects

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that similar sulfonamide compounds significantly reduced inflammation markers in animal models. The ability to inhibit pro-inflammatory cytokines was noted as a key mechanism.
  • Analgesic Properties : Research indicated that the compound could reduce pain responses in rodent models, suggesting potential use as an analgesic agent.
  • Cardiovascular Benefits : Investigations into the modulation of nitric oxide synthesis revealed that the compound could enhance vascular function. This effect was attributed to its ability to stimulate endothelial cells to produce more NO.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-N-[1-(3,4-dimethylphenyl)sulfonylbutan-2-yl]propanamide?

  • Methodology : A multi-step synthesis typically involves:

  • Sulfonylation : Reacting 1-(3,4-dimethylphenyl)butan-2-amine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Chloroacetylation : Coupling the sulfonamide intermediate with chloroacetic acid derivatives (e.g., chloroacetyl chloride) in anhydrous solvents like dichloromethane, using DMAP as a catalyst for improved regioselectivity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • HPLC-MS : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity. Mass spectrometry (ESI+) confirms molecular ion peaks .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR in deuterated DMSO or CDCl3_3 to verify substituent positions and stereochemistry. Key signals include sulfonyl group protons (δ 3.1–3.3 ppm) and chloroacetamide carbonyl carbons (δ 168–170 ppm) .
  • Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values to confirm stoichiometry .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined when encountering weak diffraction or twinning?

  • Methodology :

  • Data Collection : Use synchrotron radiation or low-temperature (100 K) X-ray diffraction to enhance resolution .
  • Refinement with SHELXL : Apply twin refinement algorithms (e.g., BASF parameter) and constraints for disordered sulfonyl or chloroacetamide groups. Use the HKLF5 format for twinned data .
  • Validation : Check for overfitting using Rint_{int} and CC1/2_{1/2}. Cross-validate with Hirshfeld surface analysis to resolve electron density ambiguities .

Q. What strategies resolve contradictions between spectroscopic data and computational modeling (e.g., DFT) for this compound?

  • Methodology :

  • Conformational Analysis : Perform variable-temperature NMR to detect dynamic effects (e.g., rotational barriers in the sulfonylbutan-2-yl group) .
  • DFT Optimization : Compare B3LYP/6-31G(d)-predicted geometries with crystallographic data. Adjust solvent models (e.g., PCM for DMSO) to align calculated and experimental NMR shifts .
  • Docking Studies : If bioactivity data exists, validate conformational preferences by docking into target protein active sites (e.g., using AutoDock Vina) .

Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical control?

  • Methodology :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts (e.g., proline derivatives) to enhance sulfonylation efficiency .
  • Flow Chemistry : Utilize microreactors for exothermic steps (e.g., chloroacetylation) to improve heat dissipation and reduce side reactions .
  • In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Data Interpretation and Troubleshooting

Q. How to address discrepancies in melting point data across different batches?

  • Methodology :

  • Polymorphism Screening : Perform DSC/TGA to identify polymorphic forms. Use solvent-mediated crystallization (e.g., methanol vs. ethyl acetate) to isolate stable forms .
  • Impurity Profiling : Analyze by LC-MS to detect trace byproducts (e.g., unreacted sulfonamide) affecting thermal properties .

Q. What analytical approaches differentiate between isomeric byproducts in the synthesis?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol to resolve enantiomers if asymmetric centers form during synthesis .
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity of substituents (e.g., 3,4-dimethylphenyl vs. chloroacetamide groups) to assign isomer structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.